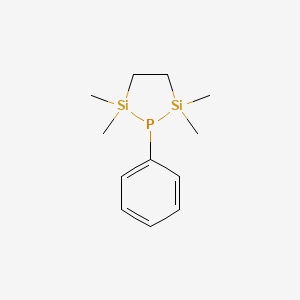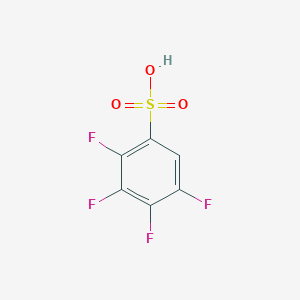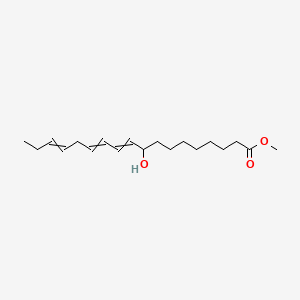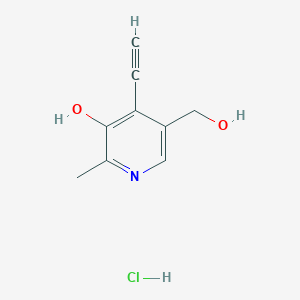
4-Ethynyl-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride is a chemical compound that belongs to the class of pyridines. This compound is characterized by the presence of an ethynyl group, a hydroxymethyl group, and a methyl group attached to a pyridine ring. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene in the presence of a palladium catalyst.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, which involves the reaction of the pyridine derivative with formaldehyde.
Methylation: The methyl group is introduced through a methylation reaction, typically using methyl iodide as the methylating agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethynyl-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethynyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Ethyl-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethynyl-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various biochemical reactions, while the hydroxymethyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Ethynyl-5-methyl-1H-pyrazole
- 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one
- 4-Ethynyl-5-iodo-1,2,3-triazoles
Uniqueness
4-Ethynyl-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride is unique due to the presence of both the ethynyl and hydroxymethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
62989-00-8 |
|---|---|
Fórmula molecular |
C9H10ClNO2 |
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
4-ethynyl-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c1-3-8-7(5-11)4-10-6(2)9(8)12;/h1,4,11-12H,5H2,2H3;1H |
Clave InChI |
AUMSVBHEGVKBMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=C1O)C#C)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



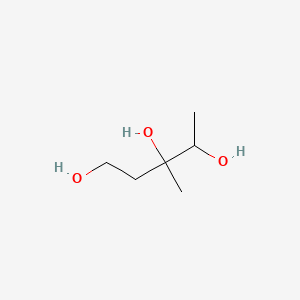
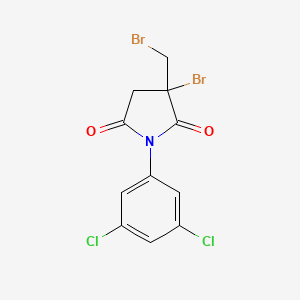
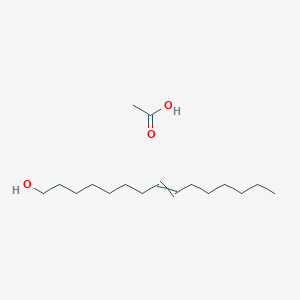
![2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14495353.png)
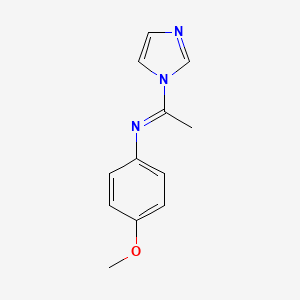
![Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate](/img/structure/B14495361.png)
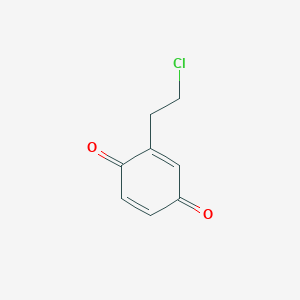
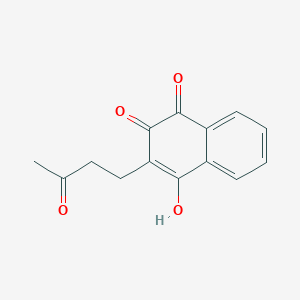
![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)
![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)
